molecular formula C25H37NO4 B12425336 Salmeterol-d4

Salmeterol-d4

Cat. No.: B12425336
M. Wt: 419.6 g/mol
InChI Key: GIIZNNXWQWCKIB-QEDNWVFSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of salmeterol-d4 involves the incorporation of deuterium atoms into the salmeterol molecule. One common method is the catalytic hydrogenation of salmeterol in the presence of deuterium gas. This process replaces specific hydrogen atoms with deuterium, resulting in the deuterated compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the efficient incorporation of deuterium atoms into the salmeterol molecule. The final product is then purified and characterized to confirm its deuterium content and chemical purity .

Chemical Reactions Analysis

Types of Reactions: Salmeterol-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols .

Mechanism of Action

Salmeterol-d4, like salmeterol, acts as a long-acting beta-2 adrenergic receptor agonist. It binds to beta-2 adrenergic receptors in the bronchial smooth muscle, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of bronchial smooth muscle and bronchodilation .

Comparison with Similar Compounds

Biological Activity

Salmeterol-d4 is a deuterated form of salmeterol, a long-acting beta-2 adrenergic receptor (β2AR) agonist primarily used in the management of asthma and chronic obstructive pulmonary disease (COPD). This article delves into the biological activity of this compound, focusing on its mechanisms of action, anti-inflammatory effects, pharmacokinetics, and relevant case studies.

Salmeterol acts by binding to the β2 adrenergic receptors located on bronchial smooth muscle cells. This binding activates a G protein-coupled receptor mechanism that stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). The increase in cAMP activates protein kinase A (PKA), which leads to the phosphorylation of myosin light chain kinase, resulting in bronchodilation. This mechanism can be summarized as follows:

  • Binding : this compound binds to β2AR.
  • Activation : Gs protein activates adenylyl cyclase.
  • cAMP Production : Increased cAMP levels activate PKA.
  • Bronchodilation : PKA inhibits myosin light chain kinase, leading to relaxation of bronchial smooth muscle.

Anti-inflammatory Effects

In addition to its bronchodilatory effects, this compound exhibits significant anti-inflammatory properties. Research indicates that salmeterol can inhibit the production of pro-inflammatory cytokines and mediators in various cell types:

  • Inhibition of Cytokine Production : Salmeterol significantly reduces the levels of pro-inflammatory cytokines such as IL-1β and TNF-α in activated macrophages and dendritic cells (DCs) .
  • Reduction of Inflammatory Mediators : It suppresses mast cell mediators, including histamine and leukotrienes, thereby decreasing airway inflammation .
  • Impact on MAPK Pathways : Salmeterol inhibits the phosphorylation of MAPK pathways (ERK1/2 and JNK), which are crucial for inflammatory responses .

Pharmacokinetics

This compound is characterized by its prolonged duration of action due to its unique molecular structure, which allows for sustained receptor engagement. The pharmacokinetic profile includes:

  • Half-life : Approximately 12 hours, allowing for twice-daily dosing.
  • Metabolism : Primarily metabolized by CYP3A4 with extensive hydroxylation leading to alpha-hydroxy-salmeterol .
  • Elimination : About 57% is excreted in feces and 23% in urine .

Study 1: Inhibition of Airway Hyperresponsiveness

A study demonstrated that this compound significantly decreased airway hyperresponsiveness in an OVA/LPS mouse model. The results indicated a dose-dependent reduction in airway resistance, highlighting its therapeutic potential in asthma management .

Study 2: Effects on Dendritic Cells

Research involving human DCs showed that this compound at concentrations of 10 μM effectively reduced mRNA and protein levels of pro-inflammatory cytokines following LPS activation. This suggests a dual role in both bronchodilation and modulation of immune responses .

Study 3: Systemic Inflammation

Another study found that this compound administration led to decreased serum concentrations of pro-inflammatory cytokines, demonstrating its potential role in preventing systemic inflammation associated with respiratory diseases .

Comparative Data Table

PropertySalmeterolThis compound
Mechanismβ2AR agonistβ2AR agonist
Duration of Action~12 hours~12 hours
MetabolismCYP3A4CYP3A4
Anti-inflammatory EffectsYesYes
BronchodilationYesYes

Properties

Molecular Formula

C25H37NO4

Molecular Weight

419.6 g/mol

IUPAC Name

4-[2,2-dideuterio-2-[[1,1-dideuterio-6-(4-phenylbutoxy)hexyl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol

InChI

InChI=1S/C25H37NO4/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2/i15D2,19D2

InChI Key

GIIZNNXWQWCKIB-QEDNWVFSSA-N

Isomeric SMILES

[2H]C([2H])(CCCCCOCCCCC1=CC=CC=C1)NC([2H])([2H])C(C2=CC(=C(C=C2)O)CO)O

Canonical SMILES

C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O

Origin of Product

United States

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